Product packaging for 1-Chloro-3-phenoxybenzene(Cat. No.:CAS No. 6452-49-9)

1-Chloro-3-phenoxybenzene

Cat. No.: B12003073
CAS No.: 6452-49-9
M. Wt: 204.65 g/mol
InChI Key: BMURONZFJJPAOK-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Aryl Ethers

Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage between two aromatic rings, with one or both rings containing one or more halogen atoms. These compounds are significant in several areas of chemical research.

Their structural motifs are found in a range of biologically relevant molecules and serve as crucial starting materials for various metal-catalyzed cross-coupling reactions. frontiersin.org In such reactions, the reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than the corresponding bromides or chlorides. frontiersin.org The ability to selectively replace one halogen with another through halogen exchange reactions is of major importance, as it allows for the fine-tuning of a molecule's reactivity for subsequent synthetic steps. frontiersin.org

The study of halogen bonds, a type of non-covalent interaction involving a halogen atom, is another area where these compounds are relevant. Research into halogen bonds with simple ethers has provided insights into the formation of distinct structural motifs, which can influence the solid-state structure of molecular aggregates. acs.org

Furthermore, halogenated aryl hydrocarbons, a broader category that includes halogenated aryl ethers, have been the subject of toxicological studies to understand their interaction with biological systems. tandfonline.com

Scope of Academic Inquiry into 1-Chloro-3-phenoxybenzene

Academic inquiry into this compound has primarily focused on its synthesis, physicochemical properties, and its role as an intermediate in the preparation of more complex molecules.

The synthesis of this compound and its derivatives is a key area of investigation. For instance, processes have been developed for the preparation of 3-phenoxybenzene derivatives that involve the etherification of intermediates like 2-(3-chlorophenyl)-1,3-dioxolane. google.com These synthetic routes are crucial for accessing a variety of substituted phenoxybenzene compounds.

The physicochemical properties of this compound, such as its molecular weight, boiling point, and solubility, have been determined and are essential for its application in various chemical processes. chemsrc.comguidechem.com These properties are summarized in the data table below.

PropertyValue
Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
Boiling Point 284.4°C at 760 mmHg
Flash Point 128.4°C
Density 1.19 g/cm³
LogP 4.13230
Refractive Index 1.584

This table presents key physicochemical properties of this compound. chemsrc.com

Research has also explored the utility of this compound as a building block in organic synthesis. It can be used as a precursor to create more complex molecules with potential applications in pharmaceuticals and materials science. prepchem.com For example, it can be a starting material in the synthesis of substituted diaryl ethers through reactions like the Ullmann condensation. The reactivity of the chloro-substituent allows for its participation in various coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO B12003073 1-Chloro-3-phenoxybenzene CAS No. 6452-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6452-49-9

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

1-chloro-3-phenoxybenzene

InChI

InChI=1S/C12H9ClO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H

InChI Key

BMURONZFJJPAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 1 Chloro 3 Phenoxybenzene and Analogs

Established Organic Synthesis Routes for Aryl Ethers

The formation of the aryl ether C-O bond is a cornerstone of organic synthesis, with several established routes being continuously refined for improved efficiency and scope. researchgate.net The synthesis of diaryl ethers, in particular, involves the coupling of an aryl halide with a phenol (B47542) or its corresponding phenoxide. jsynthchem.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a primary pathway for forming aryl ethers. researchgate.netthieme-connect.com The mechanism involves a two-step addition-elimination sequence where a nucleophile, such as a phenoxide, attacks an activated aryl halide. researchgate.net This process forms a discrete, non-aromatic intermediate known as a Meisenheimer complex. researchgate.net

For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (the halide). acs.org These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. While effective for activated systems, the synthesis of compounds like 1-chloro-3-phenoxybenzene from unactivated precursors such as 1,3-dichlorobenzene (B1664543) via SNAr is challenging due to the lack of this necessary electronic activation. jk-sci.com However, studies have shown that under specific mild conditions using a combination of a suitable solvent like DMF and a strong base like potassium tert-butoxide, aryl chlorides can react with a variety of alcohol nucleophiles. acs.org

Williamson Ether Synthesis Innovations

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a historically significant and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide. wikipedia.org

While classic for preparing alkyl aryl ethers, the direct synthesis of diaryl ethers via the Williamson reaction is often inefficient if the aryl halide is not activated towards nucleophilic substitution. jk-sci.com Traditional methods often required harsh conditions, including high temperatures and long reaction times, which could lead to unwanted by-products. scispace.com Innovations to overcome these limitations include the use of phase-transfer catalysts, which facilitate the reaction between the aqueous phenoxide phase and the organic aryl halide phase. researchgate.net Furthermore, developments in using alternative solvents and bases, as well as microwave-assisted protocols, have aimed to improve yields and make the process more environmentally friendly, for instance by using aqueous micellar solutions as the reaction medium. scispace.comscispace.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd, Cu)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including diaryl ethers. eie.grresearchgate.net These methods provide powerful tools for forming carbon-heteroatom bonds under generally milder conditions than classical methods. researchgate.net Palladium (Pd) and copper (Cu) are the most prominent metals used to catalyze the C-O cross-coupling of aryl halides with phenols. jsynthchem.com These catalytic systems have greatly expanded the scope of diaryl ether synthesis, allowing for the coupling of a wide range of substrates with diverse functional groups. thieme-connect.comresearchgate.net The effectiveness of these catalytic systems is highly dependent on factors such as the choice of metal, ligand, base, and solvent. scispace.com

Goldberg, Buchwald, Hartwig, and Ullmann Coupling Methodologies

Among the most powerful transition metal-catalyzed methods for diaryl ether synthesis are the Ullmann, Goldberg, and Buchwald-Hartwig reactions. thieme-connect.comresearchgate.net

The Ullmann condensation , first reported in 1905, traditionally involves the reaction of an aryl halide with a phenol in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures. researchgate.netorganic-chemistry.org The Goldberg reaction (1906) is a related copper-catalyzed N-arylation of amides, but the principles have been extended to O-arylation. scispace.comresearchgate.net Early Ullmann and Goldberg reactions were limited by their harsh conditions (e.g., temperatures >200°C) and the need for large amounts of copper. organic-chemistry.orgscispace.com Modern advancements have led to the development of milder, more efficient catalytic systems. These often employ copper(I) salts (e.g., CuI) in the presence of a ligand, such as a phenanthroline derivative, and a base like cesium carbonate (Cs₂CO₃) in a suitable solvent. researchgate.netscispace.com These modifications allow the reactions to proceed at lower temperatures with greater functional group tolerance. scispace.com

The Buchwald-Hartwig amination , and its C-O coupling variant, represents a palladium-catalyzed approach that has become a mainstay in modern organic synthesis. researchgate.netresearchgate.net Developed in the 1990s, these reactions typically use a palladium precursor in combination with a bulky, electron-rich phosphine (B1218219) ligand. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. researchgate.net Compared to early copper-based methods, the palladium-catalyzed reactions often offer broader substrate scope, higher yields, and milder reaction conditions. scispace.com

ReactionTypical Metal CatalystCommon LigandsTypical BaseCommon SolventsRelative Temperature
Ullmann/Goldberg (Modified)CuI, Cu₂OPhenanthrolines, Amino acidsCs₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, DMFModerate to High
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃Bulky Phosphines (e.g., XPhos, SPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneLow to Moderate

Green Chemistry Principles and Sustainable Synthesis of Halogenated Aryl Ethers

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding the development of new synthetic methodologies. acs.orgcore.ac.uk This paradigm shift emphasizes atom economy, energy efficiency, use of renewable feedstocks, and the design of safer chemicals and processes. core.ac.ukbdu.ac.in

Development of Environmentally Benign Catalytic Systems

A major focus in the sustainable synthesis of halogenated aryl ethers is the development of environmentally benign catalytic systems. researchgate.net This involves several key strategies:

Use of Greener Solvents: There is a significant effort to replace volatile and hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. scispace.comrsc.org Research has demonstrated highly efficient copper-catalyzed hydroxylation of aryl halides and subsequent one-pot synthesis of alkyl aryl ethers in neat water. rsc.org Other green solvents like polyethylene (B3416737) glycol (PEG) have also been used as recyclable media for various metal-catalyzed coupling reactions. rsc.org

Recyclable Catalysts: To improve sustainability and reduce costs, researchers are developing recyclable catalytic systems. rsc.org This can be achieved by immobilizing homogeneous catalysts on solid supports or using systems like aqueous micellar catalysis, where surfactants form microreactors in water, allowing for easy separation and potential reuse of the catalytic phase. scispace.comresearchgate.net

Use of Less Toxic Metals: While palladium is highly effective, it is also expensive and has toxicity concerns. scispace.com This has renewed interest in developing catalytic systems based on more abundant and less toxic metals like copper and iron. scispace.comresearchgate.net For example, iron(III) triflate has been shown to be a cheap and efficient catalyst for direct etherification reactions. researchgate.net

By integrating these principles, chemists are paving the way for more sustainable and efficient production of this compound and other valuable halogenated aryl ethers.

Utilization of Sustainable Solvents and Reaction Media (e.g., Neat Water, Deep Eutectic Solvents)

The replacement of volatile and often toxic organic solvents is a cornerstone of sustainable synthesis. ewadirect.comnih.gov Water and deep eutectic solvents (DESs) have emerged as promising alternatives for the synthesis of diaryl ethers.

Neat Water:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. garph.co.uk Its use in organic synthesis, particularly for non-polar reactants, can be challenging but offers significant environmental benefits. Research has demonstrated the feasibility of aryl ether synthesis in water. For instance, a metal-free arylation of phenols using diaryliodonium salts can be performed in water with sodium hydroxide (B78521) at low temperatures. organic-chemistry.org This method avoids the need for excess coupling partners and harsh conditions. organic-chemistry.org While direct examples for this compound are not prevalent, the methodology is applicable to a range of diaryl ethers.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are mixtures of two or more solid components, which, at a particular molar ratio, form a liquid with a melting point significantly lower than that of the individual components. core.ac.uk They are attractive as green solvents because they are often biodegradable, non-volatile, non-flammable, and can be derived from natural sources like choline (B1196258) chloride, urea, and glycerol. core.ac.uknumberanalytics.comfrontiersin.org

In the context of diaryl ether synthesis, DESs can act as both the solvent and a catalyst or promoter in Ullmann-type coupling reactions. nih.gov A sustainable and efficient protocol for copper-catalyzed C-O bond formation has been developed using choline chloride-based eutectic mixtures. nih.gov These reactions can proceed in the presence of air, without the need for additional ligands, and allow for the successful recycling of the solvent, catalyst, and base up to seven times. nih.gov For example, the coupling of various aryl halides with alcohols, which are components of the DES itself, has been achieved with high yields. nih.gov A study on Ullmann amine synthesis in DESs also highlights the mild conditions (60–100°C) and broad substrate scope of copper-catalyzed cross-coupling reactions in these media. frontiersin.orgnih.gov

Table 1: Research Findings on Diaryl Ether Synthesis in Deep Eutectic Solvents (DESs)
Reaction TypeCatalyst/BaseDES CompositionTemperatureKey FindingsReference
Ullmann-type C-O CouplingCuI or Cu(II) species / K₂CO₃Choline chloride/Glycerol80-100 °CHigh yields (up to 98%); ligand-free; successful recycling of catalyst, base, and DES. nih.gov
Ullmann HomocouplingCuClGlycerol/KFMild ConditionsFairly good yields for biaryl synthesis from arenediazonium salts. unito.it
Ullmann Amine Synthesis (C-N Coupling)CuI / K₂CO₃ or t-BuOKCholine chloride/Glycerol; Choline chloride/Urea60-100 °CApplicable to a broad range of amines and aryl halides with yields up to 98%; ligand-free. frontiersin.orgnih.gov

Energy-Efficient Synthesis Techniques (e.g., Sonochemical, Microwave-Assisted)

Sonochemical Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. mdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. The influence of ultrasonic irradiation (e.g., 40 kHz) has been shown to be a viable, environmentally friendly technique for synthesizing diaryl ether analogs. niscpr.res.in For instance, the synthesis of 1,3-bis(4-nitrophenoxy)benzene from 1,3-dihydroxybenzene and 1-chloro-4-nitrobenzene (B41953) was significantly enhanced by the synergistic effect of ultrasound and a phase-transfer catalyst. niscpr.res.in This approach demonstrates that sonication can improve reaction efficacy and achieve higher conversions under heterogeneous solid-liquid conditions. niscpr.res.in

Table 2: Research Findings on Sonochemical Synthesis of Diaryl Ether Analogs
Target CompoundReactantsConditionsKey FindingsReference
1,3-bis(4-nitrophenoxy)benzene1,3-dihydroxybenzene, 1-chloro-4-nitrobenzeneUltrasound (40 kHz, 300W), phase-transfer catalyst, NaOH, 75 °CHigher conversion and enhanced reaction rate compared to non-irradiated conditions. Reaction follows pseudo-first-order kinetics. niscpr.res.in

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) employs microwave radiation to heat reactions. at.ua Unlike conventional heating, which relies on conduction and convection, microwave heating results from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique dramatically reduces reaction times, often from hours to minutes, and frequently improves product yields. mdpi.comoatext.com

Several studies report the efficient synthesis of diaryl ethers under microwave irradiation, often in solvent-free conditions. mdpi.comresearchgate.net For example, a series of diaryl ethers were synthesized in high yields (83–96%) in the presence of KF/Al₂O₃ without any solvent. mdpi.com The reactions were completed in short time frames with a simple workup procedure. mdpi.com This methodology offers a significant improvement over traditional methods in terms of reaction time, temperature, and cost. researchgate.net

Table 3: Research Findings on Microwave-Assisted Synthesis of Diaryl Ethers
Reaction TypeCatalyst/SupportConditionsReaction TimeYieldReference
Coupling of phenols and aryl halidesKF/Al₂O₃Solvent-free, microwave irradiationShort83-96% mdpi.com
Nucleophilic Aromatic Substitution (SNAr)KF/AluminaSolvent-free, microwave irradiationBriefHigh researchgate.net
SNAr of chloroarenes and phenolsDBU (base)Continuous flow, 195 °C (mimicking microwave effect)60 seconds99.7% beilstein-journals.org

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of 1-Chloro-3-phenoxybenzene, the aromatic protons of the two phenyl rings appear as a complex multiplet in the region of approximately δ 6.8–7.2 ppm when analyzed in deuterated chloroform (B151607) (CDCl₃). This region is characteristic of aromatic protons. The specific shifts and coupling patterns within this multiplet are crucial for assigning each proton to its respective position on the phenyl rings. The protons on the phenoxy group and the chlorinated phenyl group will exhibit distinct, albeit overlapping, signals due to the differing electronic effects of the ether oxygen and the chlorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides insights into their chemical environment. libretexts.org In a decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single signal. libretexts.org The carbons in the aromatic rings typically resonate in the range of δ 120–140 ppm. The carbon atoms bonded to the electronegative chlorine and oxygen atoms will be deshielded and thus appear at a lower field (higher ppm value) compared to the other aromatic carbons. libretexts.org For instance, the carbon atom directly attached to the chlorine atom and the carbon atom bonded to the ether oxygen would be expected to have distinct chemical shifts. The specific chemical shifts for this compound can be found in various chemical databases. nih.gov

Table 1: NMR Data for this compound

Technique Nucleus Chemical Shift (ppm) Solvent
¹H NMR ¹H ~6.8-7.2 (multiplet) CDCl₃

Mass Spectrometry (MS) for Fragmentographic and High-Resolution Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netekb.eg This technique is well-suited for the analysis of volatile compounds like this compound. nemi.gov In a typical GC-MS analysis, the compound is first separated from a mixture in the gas chromatograph and then introduced into the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. For this compound (C₁₂H₉ClO), the molecular ion peak [M]⁺ would appear at an m/z of approximately 204. nih.gov The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a smaller peak at M+2 (m/z 206), confirming the presence of a chlorine atom. nih.govdocbrown.info The fragmentation pattern, which shows peaks at lower m/z values resulting from the breakup of the molecular ion, provides further structural information. Common fragments may include the loss of a chlorine atom or the cleavage of the ether bond. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a top peak at m/z 204 and a second highest at m/z 141. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or five decimal places. alevelchemistry.co.uk This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. chemrxiv.orgresearchgate.net For this compound, HRMS can confirm the molecular formula C₁₂H₉ClO by matching the experimentally determined exact mass with the theoretically calculated mass. mdpi.com The calculated monoisotopic mass for C₁₂H₉³⁵ClO is 204.0341926 Da. nih.gov HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions. alevelchemistry.co.uk

Table 2: Mass Spectrometry Data for this compound

Technique Ion m/z (Mass-to-Charge Ratio) Notes
GC-MS [M]⁺ 204 Molecular Ion
GC-MS [M+2]⁺ 206 Isotopic peak due to ³⁷Cl
GC-MS Fragment 141 Major fragment ion

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. google.com The resulting spectrum provides a characteristic fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum would exhibit several key absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-O-C stretching of the diaryl ether linkage gives rise to a strong absorption band, often in the region of 1250 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically around 750 cm⁻¹. The pattern of absorption bands in the aromatic C-H out-of-plane bending region (below 900 cm⁻¹) can also provide information about the substitution pattern of the benzene (B151609) rings. A vapor phase IR spectrum is available for this compound. nih.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Aryl Ether C-O Stretch ~1250

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the molecular structure of organic compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, such as stretching and bending. pg.edu.pl For this compound, the IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features: two aromatic rings, an ether linkage, and a chlorine substituent.

The primary vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. pg.edu.pl

Aromatic C=C Ring Stretching: Multiple bands are observed in the 1600-1400 cm⁻¹ region, which are characteristic of the benzene rings. pg.edu.pl

Asymmetric C-O-C Stretching: The ether linkage gives rise to a strong, characteristic absorption band, typically found around 1240 cm⁻¹.

C-Cl Stretching: The presence of the chlorine atom is confirmed by a band in the fingerprint region, generally between 800 and 600 cm⁻¹.

Out-of-Plane C-H Bending: These bands, appearing below 900 cm⁻¹, are highly diagnostic of the substitution pattern on the aromatic rings.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Aryl C-H
Aromatic C=C Stretch1600 - 1400Aryl C=C
Asymmetric C-O-C Stretch~1240Aryl Ether
C-Cl Stretch800 - 600Aryl Chloride

Vapor Phase and Attenuated Total Reflectance (ATR) IR Studies

To eliminate intermolecular interactions that can influence spectral features in condensed phases, Vapor Phase IR spectroscopy is employed. A vapor phase IR spectrum has been documented for this compound, providing data on the molecule in its gaseous state. nih.gov This approach is valuable for fundamental molecular studies and for comparison with computational models.

Attenuated Total Reflectance (ATR) IR is a powerful alternative technique that simplifies sample analysis. nih.gov ATR-FTIR is particularly useful for analyzing neat liquid or solid samples with minimal preparation. nih.govamazonaws.com The technique works by passing an infrared beam through a high-refractive-index crystal (like diamond or germanium) that is in direct contact with the sample. An evanescent wave penetrates a few micrometers into the sample, where it can be absorbed at frequencies corresponding to the sample's vibrational modes. nih.gov This surface-sensitive method is ideal for obtaining high-quality spectra of this compound without the need for solvents. nih.govscribd.com

Electronic Spectroscopy and Other Advanced Methods

Beyond vibrational spectroscopy, methods that probe the electronic properties of a molecule are critical for a complete characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which induces electronic transitions from ground states to excited states. bspublications.net For aromatic molecules like this compound, the most significant transitions are π → π* and n → π*. uzh.chcutm.ac.in

The structure of this compound contains two benzene rings, which act as the primary chromophore, responsible for the π → π* transitions. amazonaws.com The spectrum of benzene itself shows characteristic absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band at 256 nm. spcmc.ac.in The presence of substituents—the chloro group and the phenoxy group—alters the electronic environment of the benzene rings. These groups, known as auxochromes, have non-bonding electrons (n-electrons) on the chlorine and oxygen atoms that can participate in n → π* transitions. amazonaws.comspcmc.ac.in

These substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene bands. spcmc.ac.in The lone pair electrons on the ether oxygen and the halogen can interact with the π-electron system of the rings, modifying the energy levels of the molecular orbitals. bspublications.netspcmc.ac.in

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophore/Functional GroupExpected Wavelength Region
π → π* (E-band)Substituted Benzene Ring~200-240 nm
π → π* (B-band)Substituted Benzene Ring>260 nm
n → π*C-O-C, C-ClLonger wavelength, low intensity

Surface-Enhanced Raman Scattering (SERS) for Trace Detection

Surface-Enhanced Raman Scattering (SERS) is an advanced analytical technique that provides enormous amplification of the Raman scattering signal from molecules adsorbed onto nanostructured metallic surfaces, such as gold or silver. clinmedjournals.org This enhancement can be as high as 10¹⁴ to 10¹⁵, which makes SERS sensitive enough to detect even single molecules. clinmedjournals.org The primary mechanism behind this enhancement is the excitation of localized surface plasmons on the metal surface, which creates intense local electromagnetic fields, or "hot spots". mdpi.com

For the trace detection of this compound, SERS offers significant advantages in sensitivity and specificity. clinmedjournals.orgspectroscopyonline.com In a typical application, the analyte would be introduced to a SERS-active substrate, such as a colloidal solution of silver nanoparticles. nih.gov The molecule adsorbs onto the nanoparticle surface, and upon laser excitation, a highly enhanced vibrational spectrum is produced. This spectrum serves as a unique molecular fingerprint, allowing for unambiguous identification and quantification at trace levels. The high sensitivity of SERS makes it a promising tool for applications such as environmental monitoring where detecting minute quantities of such compounds is critical. mdpi.comrsc.org

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Phenoxybenzene

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical calculations are foundational to the theoretical analysis of molecular systems. For 1-chloro-3-phenoxybenzene, these methods unravel the intricacies of its electron distribution, molecular geometry, and energetic properties, which collectively govern its reactivity.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the electronic structure and optimized geometry of molecules. DFT methods, particularly those using the B3LYP exchange-correlation functional, are widely employed for their balance of accuracy and computational efficiency. explorationpub.comresearchgate.net For this compound, geometry optimization is typically performed using basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to accurately model the molecule's three-dimensional structure. researchgate.netinpressco.comacs.org These calculations yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less correlated, picture of the electronic structure. wiley-vch.deacs.org While often used as a starting point, more advanced correlated methods are generally preferred for higher accuracy. The results from these calculations, such as optimized geometric parameters, are crucial for subsequent analyses like vibrational frequency calculations and reaction mechanism modeling. acs.org

Table 1: Representative Calculated Geometric Parameters for this compound (Note: These are typical values derived from DFT B3LYP/6-31G(d) calculations on analogous structures and are for illustrative purposes.)

ParameterValue
C-Cl Bond Length1.75 Å
C-O (ether) Bond Length1.39 Å
C-C (aromatic) Bond Length1.39 - 1.40 Å
C-O-C Bond Angle118.5°
Dihedral Angle (Ring-O-Ring)45.0°

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. muni.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. muni.czresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.net For aromatic ethers like this compound, the HOMO-LUMO gap is a key parameter calculated using DFT to predict its behavior in chemical reactions. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across a molecule. researchgate.netnih.gov It is mapped onto the electron density surface, where different colors denote varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would show significant negative potential around the ether oxygen atom due to its lone pairs and across the π-systems of the phenyl rings. In contrast, the hydrogen atoms and the region around the chlorine atom would exhibit positive potential. This analysis is invaluable for predicting the regioselectivity of electrophilic and nucleophilic reactions. rsc.org

Table 2: Calculated Quantum Chemical Properties for this compound (Note: Values are illustrative, based on DFT calculations for similar aromatic compounds.)

PropertyValue (eV)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV

Molecular Orbital (MO) Calculations for Reactivity Predictions

Beyond the HOMO-LUMO gap, the spatial distribution of the frontier molecular orbitals is crucial for predicting reactivity. researchgate.netutdallas.edu According to Frontier Molecular Orbital (FMO) theory, many chemical reactions are governed by the interaction between the HOMO of one reactant and the LUMO of another. chemrxiv.org

In the case of this compound:

Electrophilic Attack: The sites most susceptible to attack by an electrophile are those where the electron density of the HOMO is highest. For this molecule, the HOMO is expected to be distributed across both aromatic rings, with significant density at the ortho and para positions relative to the activating phenoxy group.

Nucleophilic Attack: The sites for nucleophilic attack are predicted by the regions of highest density in the LUMO. The LUMO is likely concentrated on the chlorinated benzene (B151609) ring, particularly on the carbon atom bonded to the electron-withdrawing chlorine, making it a potential site for nucleophilic aromatic substitution.

Computational software allows for the visualization of these orbitals, providing a clear, qualitative picture of the molecule's reactive sites. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out energy profiles and characterize transient species like transition states and intermediates.

Theoretical Analysis of Electrophilic and Nucleophilic Pathways

Computational methods can predict the outcomes of electrophilic and nucleophilic aromatic substitution reactions. nih.govscirp.org By calculating the relative energies of the possible intermediates (σ-complexes or Wheland intermediates), chemists can determine the most favorable reaction pathway. nih.gov

Electrophilic Substitution: The phenoxy group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-director. acs.org Computational models can resolve the regiochemical outcome by comparing the stabilities of the carbocation intermediates formed upon attack at different positions. The calculations would likely confirm that electrophilic attack occurs preferentially on the phenoxy-substituted ring at the positions ortho and para to the ether linkage.

Nucleophilic Aromatic Substitution (SNAr): The presence of the chlorine atom makes the molecule a substrate for SNAr reactions, although it requires strong nucleophiles and is less facile than in rings activated by strongly electron-withdrawing groups like nitro groups. scirp.org Theoretical modeling can map the potential energy surface for the two-step addition-elimination mechanism, calculating the activation barriers for the formation of the Meisenheimer complex and the subsequent departure of the chloride ion.

Modeling of Cross-Coupling and Sigmatropic Rearrangement Mechanisms

Computational chemistry also sheds light on more complex, often metal-catalyzed, transformations.

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings are vital in synthesis. nih.govnumberanalytics.com DFT calculations are crucial for understanding the intricate catalytic cycles of these reactions when applied to substrates like this compound. nih.gov Modeling can elucidate the energetics of each fundamental step—oxidative addition of the C-Cl bond to the palladium(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. princeton.edu Such studies help in optimizing reaction conditions and understanding ligand effects.

Sigmatropic Rearrangements: While this compound itself does not undergo sigmatropic rearrangements, its derivatives can. For instance, an O-allyl derivative could undergo a -sigmatropic Claisen rearrangement. libretexts.orglibretexts.org This type of pericyclic reaction is governed by the principles of orbital symmetry, famously described by the Woodward-Hoffmann rules. numberanalytics.comuh.edu Computational modeling can be used to study the transition state geometry (e.g., chair vs. boat conformations in the Claisen rearrangement) and calculate the activation energies, confirming whether the reaction is thermally or photochemically allowed and predicting the stereochemical outcome. libretexts.orgspcmc.ac.in

Chemical Reactivity and Mechanistic Studies of 1 Chloro 3 Phenoxybenzene

Aromatic Substitution Reaction Pathways

The reactivity of the aromatic rings in 1-chloro-3-phenoxybenzene is influenced by the electronic effects of the chloro and phenoxy groups. These substituents direct the position of incoming electrophiles and affect the susceptibility of the C-Cl bond to nucleophilic attack.

Electrophilic Aromatic Substitution: Influence of Halogen and Phenoxy Substituents

In electrophilic aromatic substitution reactions, the phenoxy group and the chlorine atom exert competing effects on the aromatic ring to which they are attached. masterorganicchemistry.com The phenoxy group is an activating group, donating electron density to the ring through resonance, while the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. msu.edu Both are ortho, para-directors. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents.

The directing effects of these substituents can be observed in various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. minia.edu.eglibretexts.orglibretexts.org The formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion, is a key step in these reactions. msu.edu The stability of this intermediate determines the reaction rate and the position of substitution.

For the substituted ring of this compound, the phenoxy group directs incoming electrophiles to the 2-, 4-, and 6-positions. The chlorine atom directs to the 2-, 4-, and 6-positions as well. The combined effect typically leads to a mixture of products, with the major product(s) being determined by the relative activating/deactivating strength of the substituents and steric hindrance.

Nucleophilic Substitution Reactions: Exploring C-Cl Bond Reactivity

The carbon-chlorine bond in this compound is generally unreactive towards nucleophilic substitution under standard conditions. vedantu.com This is due to the partial double bond character of the C-Cl bond resulting from resonance with the benzene (B151609) ring and the high energy that would be required to break this bond. vedantu.com However, under forcing conditions, such as high temperatures and pressures, or in the presence of strong bases, nucleophilic aromatic substitution can occur. vedantu.comlibretexts.org

The presence of electron-withdrawing groups ortho and para to the chlorine atom can significantly increase the rate of nucleophilic substitution. libretexts.org This is because these groups can stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. libretexts.org In the case of this compound, the phenoxy group is electron-donating, which does not facilitate this type of reaction.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. iscnagpur.ac.in This mechanism can be initiated by a very strong base, such as sodium amide. libretexts.org

Cross-Coupling and Functionalization Reactions

This compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-O and C-C Bond Formations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. libretexts.orgresearchgate.net Aryl chlorides, including this compound, can participate in these reactions, although they are generally less reactive than the corresponding bromides or iodides. libretexts.org

The Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron reagent and an organohalide, is a widely used palladium-catalyzed reaction. uwindsor.ca The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Similarly, palladium-catalyzed C-O bond formation allows for the synthesis of diaryl ethers. nih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or phenol (B47542). nih.gov The development of specialized ligands has been crucial for achieving high efficiency in the coupling of less reactive aryl chlorides. uwindsor.canih.gov

Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-O and C-N bonds. researchgate.netmdpi.com These reactions are often advantageous due to the lower cost and toxicity of copper catalysts. researchgate.net

The mechanism of copper-mediated coupling reactions is complex and can involve Cu(I), Cu(II), and even Cu(III) intermediates. mdpi.comnih.gov One proposed mechanism involves the oxidative addition of the aryl halide to a copper(I) complex, followed by reductive elimination. mdpi.com These reactions have been successfully applied to the synthesis of various substituted diaryl ethers.

Novel Reaction Discoveries and Transformations

Research continues to uncover new reactions and transformations involving this compound and related compounds. For instance, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with various nucleophiles has been explored to synthesize novel phthalazine (B143731) derivatives with potential biological activity. researchgate.net These reactions demonstrate the utility of the chloro-substituent as a leaving group in nucleophilic substitution reactions on a more complex heterocyclic system. researchgate.net

Additionally, the dual reactivity of similar compounds like 1-chloro-3,5-dinitrobenzene (B1328920) in aromatic nucleophilic substitution has been studied, revealing that the reaction pathway can be influenced by the nature of the nucleophile and the solvent. researchgate.net Such studies provide valuable insights into the factors that control regioselectivity in the reactions of polysubstituted aromatic compounds.

Interactive Data Table: Reactions of this compound Derivatives

ReactantReagent(s)Product(s)Reaction Type
1-Halo-3,5-dinitrobenzenePhenol1-Nitro-3-phenoxy-5-halobenzeneNucleophilic Aromatic Substitution
1-Chloro-4-(4-phenoxyphenyl)phthalazineMalononitrile2-(4-(4-Phenoxyphenyl)phthalazin-1-yl)malononitrileNucleophilic Substitution
1-Chloro-4-(4-phenoxyphenyl)phthalazineo-Phenylenediamine5-(4-Phenoxyphenyl)benzo minia.edu.egshutterstock.comimidazo[2,1-a]phthalazineNucleophilic Substitution/Cyclization
1-Chloro-4-methylbenzeneVarious primary and secondary amines1-Methyl-4-aminobenzene derivativesCopper-Catalyzed C-N Coupling

Environmental Fate, Transport, and Degradation Pathways of Phenoxybenzene Compounds

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic degradation processes are chemical and physical reactions that transform compounds in the environment without the involvement of living organisms. For 1-Chloro-3-phenoxybenzene, these mechanisms primarily include reactions driven by light (photodegradation) and water (hydrolysis).

Photodegradation and Photooxidation Processes in Aqueous and Atmospheric Phases

Photodegradation is a significant pathway for the breakdown of diphenyl ethers in the environment. bch.rowho.int This process can occur through direct absorption of sunlight or indirect photooxidation involving photosensitizing species naturally present in water bodies. core.ac.ukuc.pt

For the related isomer, 4-chlorophenyl phenyl ether, studies have demonstrated its susceptibility to photolytic transformation. chemicalbook.com When irradiated with UV light (λ >290 nm) in a methanol (B129727) solution, it undergoes dechlorination to yield diphenyl ether. chemicalbook.com In an aqueous solution containing acetonitrile (B52724), photolysis results in the formation of 4-hydroxybiphenyl ether and a chloride ion. chemicalbook.com These findings suggest that a primary photodegradation route for this compound involves the cleavage of the carbon-chlorine bond.

Furthermore, sensitized photooxidation processes, mediated by species like singlet molecular oxygen (¹O₂), can lead to the oxidation of the aromatic rings. core.ac.uk This can result in the formation of hydroxylated derivatives, such as chlorohydroxydiphenyl ethers, and potentially lead to ring cleavage over time. core.ac.ukepa.gov

Hydrolysis and Other Chemical Degradation Routes

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The ether linkage in diphenyl ethers is generally considered to be stable and resistant to hydrolysis under typical environmental conditions (neutral pH). epa.gov However, some industry documentation for a substance with similar properties indicated rapid hydrolysis over a pH range of 4-9, though the specific compound was not identified. ospar.org The degradation of pyrethroid insecticides, which can contain a phenoxybenzyl moiety, often involves the hydrolytic cleavage of an ester bond, a feature absent in this compound. who.intepa.gov Therefore, while hydrolysis of the ether bond is chemically possible, it is not considered a primary or rapid degradation pathway for this compound in the environment without specific catalytic conditions. epa.gov

Biotic Degradation and Biotransformation by Microorganisms

Microbial activity is a crucial factor in the environmental breakdown of persistent organic pollutants. nih.govresearchgate.net Diverse microbial communities, particularly bacteria and fungi, have evolved enzymatic systems capable of degrading complex synthetic compounds. scitechnol.com

Microbial Degradation Pathways (e.g., Bacterial Metabolism)

The biodegradation of chlorinated aromatic compounds is well-documented for various microbial genera, including Pseudomonas, Bacillus, Sphingomonas, and Arthrobacter. researchgate.netacademicjournals.org These microorganisms can utilize such compounds as a source of carbon and energy. bohrium.com A key step in the metabolism of diphenyl ethers is the enzymatic cleavage of the stable ether bond. This is often initiated by dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, destabilizing the structure and facilitating bond cleavage. mdpi.com

Studies on pyrethroids containing the 3-phenoxybenzyl group show that bacteria can break the diaryl bond. bohrium.com For instance, Bacillus thuringiensis ZS-19 has been shown to degrade cyhalothrin (B162358) by cleaving both the ester linkage and the diaryl ether bond. bohrium.com Similarly, Pseudomonas fulva degrades D-phenothrin via cleavage of the carboxylester linkage, followed by the degradation of the resulting 3-phenoxybenzaldehyde. frontiersin.org While this compound lacks the ester group, the microbial capacity to cleave the core ether structure is highly relevant. A study on 4-chlorophenyl phenyl ether demonstrated a short half-life of 4.0 hours in activated sludge, indicating that under suitable conditions, microbial consortia can effectively degrade these compounds. chemicalbook.com

Table 1: Microbial Genera Involved in Degradation of Related Aromatic Compounds
Microbial GenusCompound Class DegradedKey Enzymatic ActionReference
PseudomonasOrganochlorines, PyrethroidsDioxygenation, Hydrolysis academicjournals.orgfrontiersin.org
BacillusPyrethroidsEster & Diaryl Bond Cleavage bohrium.com
SphingomonasPyrethroid Metabolites (e.g., 3-PBA)Ring Cleavage researchgate.net
ArthrobacterOrganochlorinesDehalogenation academicjournals.org
Fungi (e.g., Aspergillus)Pyrethroid MetabolitesOxidation researchgate.net

Formation and Identification of Biodegradation Metabolites

The microbial breakdown of this compound is expected to proceed through the cleavage of the ether bond, yielding two primary metabolites: phenol (B47542) and 3-chlorophenol (B135607). These initial products can then be further metabolized by microorganisms.

The degradation pathways of the 3-phenoxybenzyl moiety of pyrethroid pesticides provide a useful model. The breakdown of these pesticides often results in the formation of 3-phenoxybenzoic acid (PBA) and 3-phenoxybenzaldehyde. frontiersin.orgresearchgate.netmdpi.com These intermediates are then subject to further degradation. For example, some bacteria can utilize 3-phenoxybenzoic acid as a growth substrate, breaking it down further. bohrium.comresearchgate.net Following this analogy, the phenol and 3-chlorophenol produced from this compound would likely undergo hydroxylation and subsequent aromatic ring cleavage, eventually leading to mineralization into carbon dioxide and water as part of the central microbial metabolism. mdpi.com

Table 2: Potential Biodegradation Metabolites of this compound
Metabolite NameChemical FormulaFormation Step
PhenolC₆H₆OInitial ether bond cleavage
3-ChlorophenolC₆H₅ClOInitial ether bond cleavage
CatecholC₆H₆O₂Hydroxylation of Phenol
ChlorocatecholsC₆H₅ClO₂Hydroxylation of 3-Chlorophenol
Various ring-fission products (e.g., muconic acids)VariableSubsequent oxidative ring cleavage

Environmental Distribution and Persistence Studies

As a class of compounds, polychlorinated diphenyl ethers (PCDEs) are recognized for their persistence and widespread distribution in the environment. nih.gov Their hydrophobic nature leads to a tendency to partition from water and adsorb to organic matter in soil and sediment. encyclopedia.pubnih.gov This behavior suggests that this compound is likely to accumulate in sediment and soil rather than remaining in the water column. encyclopedia.pub

Studies have detected PCDEs in various environmental compartments globally. nih.govencyclopedia.pub The persistence of these compounds is a key feature; for example, the half-life of the structurally related pyrethroid bifenthrin (B131952) in sediment can range from 8 to 17 months, with its persistence attributed to strong adsorption to solid particles. nih.gov This strong binding reduces its bioavailability for microbial degradation and protects it from other degradation processes. nih.gov Predictive models (QSAR) for a similar substance suggest it is not readily biodegradable, further supporting the likelihood of environmental persistence. ospar.org The combination of persistence and strong adsorption indicates that runoff-eroded sediment is a primary mechanism for the transport of these compounds into surface water bodies. nih.gov

Table 3: Reported Environmental Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs)
Environmental CompartmentConcentration RangeReference
Water0.351–1800 ng/L nih.govencyclopedia.pub
Sediment0–3,980,000 ng/g dry weight nih.govencyclopedia.pub
Soil<38–6800 ng/g dry weight nih.govencyclopedia.pub
Atmosphere8.75 × 10⁻³–1.15 × 10³² pg/m³ nih.govencyclopedia.pub
Biota0–50,924 ng/g lipid weight nih.govencyclopedia.pub

Volatilization and Adsorption Phenomena

The distribution of a chemical in the environment is heavily influenced by its partitioning between air, water, soil, and sediment. Volatilization and adsorption are the primary phenomena that control this distribution.

Volatilization is the process by which a substance evaporates into the atmosphere. Chemicals with high vapor pressure and low water solubility tend to be more volatile. For instance, most chlorobenzene (B131634) that enters the environment quickly evaporates and is subsequently broken down in the atmosphere. ethz.ch However, for larger molecules, this tendency can be significantly lower. The herbicide Aclonifen, which contains a phenoxybenzene structure, is considered non-volatile. herts.ac.uk The physical-chemical properties of this compound, such as its molecular weight and boiling point, suggest it has a lower volatility compared to simpler compounds like chlorobenzene.

Adsorption refers to the binding of chemicals to solid surfaces, particularly soil organic matter and sediment. This process reduces the concentration of the chemical in water and limits its mobility, thereby decreasing the likelihood of groundwater contamination. piat.org.nz The tendency of a compound to adsorb is often estimated by its octanol-water partition coefficient (Kow), expressed as Log Kow or LogP. A higher LogP value indicates a greater affinity for organic materials over water. This compound has a calculated XLogP3 value of 4.5, suggesting a strong tendency to adsorb to soil and sediment. nih.gov This is consistent with the behavior of similar compounds; for example, the pesticide fenoxycarb (B1672525) readily adsorbs to soil surfaces and has a low potential for leaching. piat.org.nz Similarly, the herbicide Aclonifen is not expected to leach to groundwater, which implies significant adsorption to soil. herts.ac.uk

The interplay between these properties determines the compound's environmental compartment of concern. For this compound, its high LogP value suggests that soil and sediment are the primary sinks, with limited transport via water and low potential for significant volatilization.

Table 1: Physicochemical Properties and Environmental Behavior of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaXLogP3 / LogPEnvironmental Behavior Summary
This compound 6452-49-9 nih.govC12H9ClO nih.gov4.5 nih.govExpected to have low volatility and strong adsorption to soil/sediment.
Fenoxycarb 72490-01-8C17H19NO4 piat.org.nz4.3Readily adsorbs to soil surfaces; low potential for leaching. piat.org.nz
Aclonifen 74070-46-5C12H9ClN2O3 herts.ac.uk4.37Non-volatile; not expected to leach to groundwater. herts.ac.uk
Chlorobenzene 108-90-7C6H5Cl2.8Quickly evaporates; primary degradation occurs in the atmosphere. ethz.ch

Mass Balance and Radiolabeling Techniques in Fate Studies

To accurately determine the environmental fate of a compound, researchers must be able to account for the total amount of the substance applied in a test system. battelle.org This is achieved through mass balance studies, which are a cornerstone of environmental risk assessment. battelle.orgnih.gov These studies aim to track a chemical and its transformation products to ensure that the sum of all measured components (in soil, water, air, and biomass) is close to the initial amount applied. battelle.orggoogle.com

Radiolabeling is a powerful and precise technique used to facilitate mass balance studies. battelle.org In this method, one or more atoms in the molecule of interest are replaced with a radioactive isotope, most commonly Carbon-14 (¹⁴C). pharmaron.comiaea.org This "tag" allows scientists to trace the parent compound and its breakdown products, even at very low concentrations, through various environmental compartments. battelle.org The use of radiolabeled compounds offers significant advantages:

Accurate Mass Balance: It enables precise tracking of the compound, ensuring that losses due to volatilization, strong adsorption, or degradation are quantified. battelle.org

Pathway Identification: It helps in identifying specific transformation pathways and detecting intermediate degradation products. battelle.org

Reduced Interference: The radioactive signal is unique and less susceptible to interference from other substances in environmental samples like soil or water. battelle.org

For example, studies on the phenoxybenzene-containing pesticide fenoxycarb utilized ¹⁴C-labeled molecules to investigate its fate in soil. piat.org.nz These studies showed that the fenoxycarb degraded into several minor components that did not accumulate, and eventually, the radiolabeled carbon was converted to ¹⁴CO2 and incorporated into the soil biomass. piat.org.nz This confirmed both the degradation pathway and accounted for the distribution of the initial substance, fulfilling the objective of a mass balance study. Similar methodologies, such as those outlined in OECD guidelines for testing chemicals (e.g., OECD 106 for adsorption/desorption), are standard for assessing the fate of compounds like this compound. criver.com

Table 2: Key Aspects of Radiolabeling in Environmental Fate Studies

Technique/ConceptDescriptionPurpose in Fate StudiesExample Application
Radiolabeling Incorporation of a radioactive isotope (e.g., ¹⁴C) into the chemical structure of the test compound. battelle.orgiaea.orgTo trace the movement and transformation of the compound through a test system with high precision. battelle.orgUsing ¹⁴C-fenoxycarb to monitor its degradation in soil. piat.org.nz
Mass Balance An accounting of the total applied substance, including the parent compound and all major degradation products, at the end of a study. battelle.orgnih.govTo determine the ultimate fate and distribution of a chemical and ensure a comprehensive assessment. nih.govConfirming that applied ¹⁴C-fenoxycarb is accounted for through degradation to CO2 and incorporation into biomass. piat.org.nz
Metabolite Profiling The separation and quantification of degradation products (metabolites) from the parent compound. pharmaron.comTo identify the chemical nature of breakdown products and understand the degradation pathway. battelle.orgAnalysis of soil extracts to identify minor components resulting from the breakdown of fenoxycarb. piat.org.nz
Trapping Systems Equipment designed to capture volatile compounds or gases (like ¹⁴CO2) produced during degradation studies. criver.comTo quantify losses due to volatilization, ensuring this pathway is included in the mass balance calculation. criver.comCollection of evolved ¹⁴CO2 from soil incubation with a radiolabeled test substance. piat.org.nz

Advanced Applications and Derivatization in Specialized Chemical Synthesis

Utilization as a Synthetic Intermediate in Medicinal Chemistry and Agrochemicals

Aryl halides are fundamental precursors in the synthesis of pharmaceuticals and agrochemicals, where the introduction of specific aryl groups can significantly influence biological activity. The transformation of the C-Cl bond into C-N, C-O, or C-C bonds is a cornerstone of modern synthetic chemistry.

The structural framework of 1-chloro-3-phenoxybenzene is related to key components of certain bioactive compounds. For instance, the 3-phenoxybenzyl group is the core alcohol component of many synthetic pyrethroid insecticides. However, the industrial synthesis of this alcohol intermediate does not typically start from this compound.

The potential for this compound to act as a precursor for novel bioactive molecules lies in the application of advanced cross-coupling methodologies. Reactions such as the Buchwald-Hartwig amination and Suzuki coupling, which are powerful tools for C-N and C-C bond formation respectively, can be applied to aryl chlorides. These reactions allow for the coupling of the this compound core with various amines, boronic acids, and other nucleophiles to generate diverse molecular libraries for biological screening. The reactivity of aryl chlorides in these transformations is generally lower than that of the corresponding bromides or iodides, often necessitating the use of specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to achieve efficient conversion.

Table 1: Key Cross-Coupling Reactions for Aryl Halide Functionalization
Reaction NameBond FormedCoupling PartnersTypical CatalystReference
Buchwald-Hartwig AminationC-NAryl Halide + AminePalladium/Phosphine Ligand
Suzuki CouplingC-CAryl Halide + Boronic AcidPalladium/Phosphine Ligand
Ullmann CondensationC-O, C-N, C-SAryl Halide + Alcohol/Amine/ThiolCopper

The incorporation of fluorine and fluorinated alkyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated alkyl aryl ethers, therefore, represent an important class of compounds in drug development.

Synthesizing these ethers from an aryl chloride like this compound presents a significant chemical challenge. The direct formation of a C-O bond between a typically unactivated aryl chloride and a fluorinated alcohol is difficult via traditional nucleophilic aromatic substitution (SNAr) and requires harsh conditions. Modern palladium-catalyzed C-O cross-coupling reactions offer a more viable, albeit still challenging, pathway. The success of these couplings with aryl chlorides is highly dependent on the catalyst system, with specialized ligands being developed to facilitate the reaction with these less reactive electrophiles. While the principle is established, the specific application of these methods to couple this compound with fluorinated alcohols to generate drug-like molecules is an area of ongoing research rather than a widely documented industrial process.

Contributions to Advanced Materials Science

The rigid and thermally stable diaryl ether structure of this compound makes it an attractive, though not commonly utilized, building block for high-performance polymers. Its incorporation into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific mechanical characteristics.

In principle, this compound can be used to synthesize monomers for step-growth polymerization. For example, conversion of the chloride to other functional groups could yield AB-type monomers for the synthesis of poly(aryl ether)s. This would involve transforming the chlorine into a nucleophilic group like a hydroxyl or amine, which could then react with the C-Cl bond of another monomer molecule under polymerization conditions. However, this approach is not widely documented, and other monomers are more commonly employed for the synthesis of commercial polymers and resins.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. Their synthesis relies on the polycondensation of aromatic diamines and aromatic dianhydrides.

This compound itself is not a monomer for polyimide synthesis. However, it can serve as a starting material for the synthesis of custom diamine or dianhydride monomers that incorporate the phenoxybenzene unit. A hypothetical, yet chemically sound, route to a novel diamine could involve a double C-N cross-coupling reaction. For example, a palladium-catalyzed Buchwald-Hartwig amination could potentially couple two molecules of this compound with a central diamine linker, or alternatively, one molecule could be coupled with two equivalents of a protected amine source. More practically, a monomer could be constructed by reacting this compound with a nucleophile that already contains a nitro group, which can later be reduced to an amine. This multi-step synthesis allows for the precise introduction of the rigid and bulky phenoxybenzene group into the diamine monomer, which can then be polymerized with a dianhydride to form a new polyimide. This strategy allows for the fine-tuning of polymer properties, such as solubility, glass transition temperature, and thermal expansion, by modifying the structure of the polymer backbone.

Table 2: Components for Aromatic Polyimide Synthesis
Monomer TypeRequired Functional GroupsRole in PolymerizationExampleReference
Aromatic DiamineTwo -NH2 groupsNucleophile, provides flexibility/rigidity4,4'-Oxydianiline (ODA)
Aromatic DianhydrideTwo cyclic anhydride (B1165640) groupsElectrophile, forms imide ringPyromellitic dianhydride (PMDA)

Advanced Analytical Methodologies for Trace Detection and Quantitative Analysis

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a complex mixture. For 1-Chloro-3-phenoxybenzene, both gas and liquid chromatography are employed, each coupled with sensitive detectors.

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. imist.ma The sample is vaporized and transported through a column by an inert gas, where separation occurs based on the compound's physical and chemical properties. imist.ma

Gas Chromatography-Electron Capture Detector (GC-ECD): The presence of a chlorine atom in this compound makes it highly suitable for detection by an Electron Capture Detector (ECD). thermofisher.com The ECD is exceptionally sensitive to halogenated compounds. thermofisher.com This method is a cost-effective and robust option for routine monitoring in environmental samples such as water and soil. thermofisher.com U.S. Environmental Protection Agency (EPA) methods, such as Method 8081, provide guidelines for the analysis of chlorinated pesticides, which share analytical principles applicable to this compound. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio. imist.ma This synergy allows for the definitive identification and quantification of this compound, even in intricate matrices. mdpi.comnih.gov GC-MS is particularly valuable for confirming the presence of the compound and for analyzing samples where a high degree of certainty is required. imist.ma Isotope dilution methods, where a labeled version of the analyte is added to the sample, can be used to improve accuracy and precision by correcting for matrix effects and variability in the analytical process. nemi.gov However, matrix effects, where co-extracted substances from the sample interfere with the analysis, can still pose a challenge and may require matrix-matched calibration for accurate quantification. mdpi.comnih.gov

Table 1: Comparison of GC-Based Detectors for this compound Analysis

FeatureGas Chromatography-Electron Capture Detector (GC-ECD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the decrease in detector current caused by electron-capturing compounds.Separates and detects ions based on their mass-to-charge ratio. imist.ma
Selectivity Highly selective for halogenated compounds. thermofisher.comHighly selective and provides structural information for definitive identification. imist.ma
Sensitivity Extremely high sensitivity for compounds like this compound. thermofisher.comVery high, especially with techniques like selected ion monitoring (SIM). nih.gov
Application Ideal for routine monitoring of known chlorinated contaminants in environmental samples. thermofisher.comUsed for confirmation, identification of unknowns, and analysis of complex matrices. mdpi.comnemi.gov
Cost Relatively lower cost. thermofisher.comHigher initial and operational cost.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. nih.gov It is particularly well-suited for analyzing less volatile compounds and metabolites that may not be amenable to GC without derivatization. unipi.itmdpi.com

For phenoxybenzene-containing structures, which includes many pyrethroid pesticides, HPLC is a common analytical choice. researchgate.net The analysis of 3-phenoxybenzoic acid (3-PBA), a common metabolite of many of these pesticides, is frequently performed using HPLC coupled with ultraviolet (UV) or mass spectrometry detectors. researchgate.netnih.gov Reverse-phase HPLC, often using a C18 column, is a standard approach. nih.govsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution. unipi.itsielc.comresearchgate.net The method can be optimized for the simultaneous determination of the parent compound and its metabolites. scielo.brscielo.br

Table 2: Typical HPLC Parameters for Analysis of Phenoxybenzene-Related Compounds

ParameterTypical Conditions
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm). nih.gov
Mobile Phase Gradient or isocratic elution with Acetonitrile and acidified water (e.g., with formic or trifluoroacetic acid). unipi.itsielc.comresearchgate.net
Flow Rate 0.3 - 2.0 mL/min. researchgate.net
Detection Diode Array Detector (DAD) or Mass Spectrometry (MS). scielo.brscielo.br
Temperature Often performed at room temperature or slightly elevated (e.g., 40-50 °C). researchgate.net

Immunoanalytical and Sensor-Based Detection Systems

Beyond traditional chromatography, other advanced methods are being developed for rapid, sensitive, and selective detection of compounds like this compound and its structural relatives.

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological technique that uses the specific binding between an antibody and its antigen to detect and quantify a substance. tandfonline.com For compounds sharing a common structural motif, like the phenoxybenzene group, it is possible to develop antibodies that recognize this shared feature, enabling multiresidue analysis. researchgate.net

A competitive ELISA format is typically used, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. tandfonline.com This approach allows for the rapid screening of a large number of samples for a class of compounds. nih.govresearchgate.net Research has demonstrated the development of both polyclonal and monoclonal antibodies for the detection of pyrethroids containing a phenoxybenzene group. tandfonline.comresearchgate.net These assays can achieve low detection limits, often in the µg/L (ppb) range, and have been successfully applied to the analysis of water samples. nih.govresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular information, acting like a molecular fingerprint. mdpi.commdpi.com The technique relies on the significant enhancement of the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. clinmedjournals.orgfrontiersin.org This enhancement allows for the detection of analytes at extremely low concentrations. clinmedjournals.orgspectroscopyonline.com

SERS-based sensors offer the potential for rapid and highly selective detection of target molecules. rsc.orgresearchgate.net The development of SERS sensors involves designing substrates with a high density of "hot spots" where the electromagnetic enhancement is strongest. nih.gov For detecting specific analytes like phenoxybenzene derivatives, the sensor surface can be functionalized to increase the affinity for the target molecule, thereby improving selectivity and sensitivity. chemrxiv.org While challenges remain in creating robust and reproducible SERS substrates for practical field applications, the technique holds significant promise for future environmental and biomedical sensing. mdpi.comrsc.org

Advanced Sample Preparation and Enrichment Strategies

The effective detection of trace levels of this compound from complex matrices like soil, water, or biological tissues is critically dependent on the sample preparation step. The primary goals are to isolate the analyte from interfering matrix components and to concentrate it to a level detectable by the analytical instrument. mdpi.com

Common techniques include:

Liquid-Liquid Extraction (LLE): A conventional method involving partitioning the analyte between two immiscible liquid phases. ni.ac.rs

Solid-Phase Extraction (SPE): A more modern and widely used technique where the analyte is adsorbed from a liquid sample onto a solid sorbent material packed in a cartridge. mdpi.comni.ac.rs The analyte is then eluted with a small volume of a suitable solvent, achieving both cleanup and concentration. Various sorbents can be used depending on the analyte's properties.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food and environmental samples. eurl-pesticides.eu It involves an extraction with acetonitrile followed by a cleanup step called dispersive SPE (dSPE), where a small amount of sorbent is added to the extract to remove interferences. yok.gov.tr

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. mdpi.com The analyte partitions into the coating and is then thermally desorbed directly into the injector of a gas chromatograph. mdpi.com

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME, this technique uses a magnetic stir bar coated with a sorbent material (typically polydimethylsiloxane, PDMS) to extract analytes from a liquid sample. It offers a larger sorbent volume, potentially leading to higher recovery and enrichment factors. researchgate.net

These enrichment techniques can significantly lower the method's limit of detection, enabling the quantification of this compound at environmentally relevant trace concentrations. nih.govresearchgate.net

Microextraction Techniques (e.g., Ultrasonic-Enhanced Hollow Fiber Liquid-Phase Microextraction)

Microextraction techniques are a class of sample preparation methods characterized by the use of minimal volumes of extraction solvent, typically in the microliter range. These "green" analytical approaches offer high enrichment factors while minimizing waste. One of the most promising of these is hollow-fiber liquid-phase microextraction (HF-LPME), particularly when enhanced with ultrasonication.

Ultrasonic-Enhanced Hollow Fiber Liquid-Phase Microextraction (UA-HF-LPME)

HF-LPME utilizes a porous, hydrophobic hollow fiber to separate a sample solution (donor phase) from a minute volume of an organic solvent (acceptor phase) contained within the fiber's lumen. The target analyte partitions from the aqueous sample into the organic solvent immobilized in the pores of the fiber wall and then into the acceptor phase. The application of ultrasonic energy (sonication) to this system, a technique known as UA-HF-LPME, significantly accelerates the mass transfer of the analyte from the donor phase to the acceptor phase. oup.com The cavitation effect produced by the ultrasound waves creates a fine emulsion at the solvent-water interface, increasing the contact area and shortening the time required to reach extraction equilibrium. csic.esakjournals.com

This method has been successfully applied to a variety of persistent organic pollutants, including organochlorine pesticides and chlorophenoxy acid herbicides, which share structural similarities with this compound. oup.comresearchgate.netdeepdyve.com For instance, in the analysis of related chlorobenzenes and chlorophenoxy herbicides, UA-HF-LPME coupled with gas chromatography-mass spectrometry (GC-MS) has demonstrated excellent performance. oup.com The selection of the organic solvent is critical; solvents like di-hexyl ether and decane (B31447) have been found to be effective for the enrichment of chlorophenoxy compounds. mdpi.comcore.ac.uk

Key parameters that are optimized for the UA-HF-LPME method include the type of extraction solvent, extraction time, sonication power and frequency, sample pH, and ionic strength. who.intwho.int The high preconcentration factors achieved allow for the detection of analytes at very low levels (ng/L). who.intwho.int

ParameterOptimized Condition for Related Organochlorine CompoundsReference
Extraction Technique Ultrasound-Assisted Emulsification Microextraction (USAEME) who.int
Extraction Solvent Isooctane who.int
Solvent Volume 30 µL who.int
Sample Volume Not Specified who.int
Ultrasonication Time 30 seconds who.int
Centrifugation Time Not Specified who.int
Ionic Strength Not Specified who.int
Detection Limit (LOD) 0.8 - 10 ng/L who.int
Relative Standard Deviation (RSD) 2.7% - 12.4% who.int
Enrichment Factor (EF) 128 - 328 who.int
Analytical Instrument GC-MS who.int

Automated Extraction and Cleanup Procedures

Automation in sample preparation is crucial for high-throughput laboratories, offering improved reproducibility, reduced human error, and decreased labor costs. nih.gov Automated systems for solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are particularly relevant for the analysis of semi-volatile organic compounds like this compound from complex matrices. gcms.czresearchgate.net

Automated Solid-Phase Extraction (SPE)

Automated SPE systems utilize robotic platforms to perform the entire extraction process, from cartridge conditioning and sample loading to washing and analyte elution. ca.gov For compounds like this compound, reversed-phase SPE cartridges with sorbents such as C18 or polymeric materials are commonly used. encyclopedia.pub Recent advancements include the development of mini-cartridges for micro-solid-phase extraction (µSPE), which can be integrated directly with the autosampler of a GC-MS or LC-MS system in what is known as "instrument-top sample preparation" (ITSP). nih.gov

This approach streamlines the workflow by combining cleanup and injection into a single, automated process. itspsolutions.com For complex fatty matrices, multi-sorbent cartridges containing materials like primary secondary amine (PSA) to remove fatty acids, C18 to retain nonpolar interferences, and graphitized carbon black (GCB) to remove pigments have been proven effective for a wide range of pesticides and environmental contaminants. nih.govnih.gov The automated procedure ensures precise control over flow rates and elution volumes, leading to high recoveries and excellent precision for analytes, including organochlorine compounds and polychlorinated biphenyls (PCBs). nih.gov

Automated QuEChERS

The QuEChERS method, originally developed for pesticide residue analysis in food, involves an initial extraction with acetonitrile followed by a salting-out step and a cleanup step using dispersive SPE (dSPE). encyclopedia.pubjove.com Automation of the QuEChERS workflow, particularly the dSPE cleanup step, has been achieved using robotic autosamplers equipped with modules for vortexing and centrifugation. gcms.cz After a manual extraction, the supernatant is transferred to vials containing dSPE sorbents. The automated system then performs the shaking, centrifugation, and injection of the final cleaned extract into the analytical instrument. gcms.cz This high-throughput approach has been successfully applied to the analysis of hundreds of contaminants in diverse food and environmental samples. tandfonline.com

ParameterAutomated µSPE Cleanup for QuEChERS ExtractsReference
Technique Automated micro-Solid-Phase Extraction (µSPE) / Instrument-Top Sample Preparation (ITSP) nih.gov
Sample Type QuEChERS extracts of fatty and non-fatty foods (e.g., milk, egg, avocado, spinach) nih.gov
SPE Sorbent 20 mg MgSO₄, 12 mg C18, 12 mg PSA, 1 mg Graphitized Carbon Black nih.gov
Extract Load Volume 500 µL nih.gov
Flow Rate 5 µL/s nih.gov
Recovery 80 - 120% for most of the 252 tested contaminants (including PCBs and pesticides) nih.gov
Precision (RSD) Typically <5% nih.gov
Analytical Instrument Low-Pressure GC-MS/MS nih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-Chloro-3-phenoxybenzene with high regioselectivity?

  • Methodological Answer : Optimize reaction conditions using catalytic decarbonylation of phenoxyacetyl chlorides. Key parameters include:

  • Catalyst selection (e.g., palladium-based catalysts for C-Cl bond activation).
  • Temperature control (70–120°C) to minimize side reactions like aryl ring halogenation.
  • Solvent polarity adjustment (e.g., DMF or THF) to stabilize intermediates .
    • Validate purity via GC-MS or HPLC, comparing retention times with known standards.

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Use closed systems or local exhaust ventilation to limit inhalation exposure .
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation .
  • Follow OSHA-compliant waste segregation protocols for halogenated organics .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer :

  • Perform comparative kinetic studies under standardized conditions (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄).
  • Analyze competing pathways (e.g., C-Cl vs. C-O bond cleavage) using DFT calculations to identify dominant transition states .
  • Validate findings with isotopic labeling (e.g., ¹³C tracking) to trace reaction intermediates .

Q. What advanced techniques are suitable for characterizing byproducts in this compound synthesis?

  • Methodological Answer :

  • Use LC-QTOF-MS to identify low-abundance byproducts via exact mass matching.
  • Pair with ¹H/¹³C NMR to confirm structural assignments, focusing on aromatic coupling patterns (e.g., para-substitution vs. ortho effects) .
  • Compare fragmentation patterns with spectral libraries (e.g., NIST Chemistry WebBook) .

Q. How can the ecological impact of this compound be systematically evaluated?

  • Methodological Answer :

  • Conduct OECD 301/302 biodegradation tests to assess persistence in aquatic/soil matrices.
  • Measure log Kow values via shake-flask method to estimate bioaccumulation potential.
  • Use in silico tools (e.g., EPI Suite) to predict toxicity thresholds for aquatic organisms .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported thermal stability of this compound?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate decomposition pathways.
  • Cross-reference DSC data with computational models (e.g., Gaussian for bond dissociation energies) .
  • Publish raw datasets with metadata (e.g., heating rates, sample purity) to enable reproducibility .

Synthesis Optimization

Q. What steps improve scalability in the preparation of this compound?

  • Methodological Answer :

  • Replace batch reactors with flow chemistry setups to enhance heat/mass transfer.
  • Optimize stoichiometry using Design of Experiments (DoE) for reagent ratios (e.g., Cl⁻ donor vs. phenol derivatives) .
  • Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

Ecological and Toxicological Profiling

Q. What methodologies are recommended for assessing the chronic toxicity of this compound?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., Ames test for mutagenicity; zebrafish embryo toxicity).
  • Use QSAR models to predict endocrine disruption potential, validated with in vivo data .
  • Partner with accredited labs for OECD 453-compliant carcinogenicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.